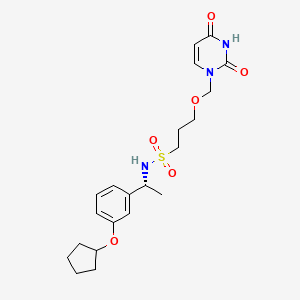

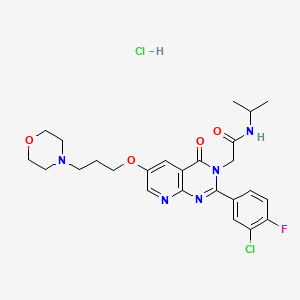

![molecular formula C23H21N5O3 B611240 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)

6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

TC AC 28 is widely used in scientific research due to its high affinity and selectivity for BET bromodomains. Its applications include:

Mechanism of Action

TC AC 28 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated histones. This inhibition disrupts the recruitment of BET proteins to chromatin, leading to changes in gene expression. The molecular targets of TC AC 28 include the second bromodomain of BET proteins, with a high selectivity and affinity .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

TC AC 28 has been identified as a high-affinity BET bromodomain ligand, with Kd values of 40, 800 nM for Brd2 (2), Brd2 (1), respectively . This suggests that TC AC 28 interacts with these proteins, potentially influencing their function and the biochemical reactions they are involved in.

Cellular Effects

Given its role as a BET bromodomain ligand, it can be inferred that TC AC 28 may influence cellular processes by interacting with Brd2 proteins .

Molecular Mechanism

The molecular mechanism of TC AC 28 involves its interaction with Brd2 proteins . As a high-affinity BET bromodomain ligand, TC AC 28 binds to these proteins, potentially influencing their function and the biochemical reactions they are involved in.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of TC AC 28 in laboratory settings. It has been synthesized on a near-gram scale in seven steps, suggesting that it is stable enough for use in research .

Metabolic Pathways

Given its role as a BET bromodomain ligand, it can be inferred that TC AC 28 may be involved in pathways related to the function of Brd2 proteins .

Subcellular Localization

Given its role as a BET bromodomain ligand, it can be inferred that TC AC 28 may be localized to the same subcellular compartments as Brd2 proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TC AC 28 involves a seven-step process, starting from commercially available starting materials. The key steps include the formation of the triazolo-benzodiazepine core and subsequent functionalization to introduce the indole and methoxy groups. The final steps involve the esterification of the acetic acid moiety .

Industrial Production Methods

While specific industrial production methods for TC AC 28 are not widely documented, the synthesis on a gram scale has been achieved with notable improvements in the yield of the final steps. This suggests that the compound can be produced in larger quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

TC AC 28 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole and triazolo-benzodiazepine moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of TC AC 28 include various acids and bases for esterification and deprotection steps, as well as oxidizing and reducing agents for functional group transformations .

Major Products Formed

The major products formed from reactions involving TC AC 28 are typically derivatives with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to TC AC 28 include other BET bromodomain inhibitors such as JQ1, I-BET762, and PFI-1. These compounds also target BET bromodomains but may differ in their selectivity, affinity, and pharmacokinetic properties .

Uniqueness

What sets TC AC 28 apart from other BET inhibitors is its high selectivity for the second bromodomain over the first, making it a valuable tool for studying the specific functions of different bromodomains within the BET family .

properties

IUPAC Name |

methyl 2-[6-(1H-indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-13-26-27-23-19(12-21(29)31-3)25-22(16-5-4-6-18-15(16)9-10-24-18)17-11-14(30-2)7-8-20(17)28(13)23/h4-11,19,24H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARZHTSXOQRRPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)OC)C4=C5C=CNC5=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester (TC AC 28) as a chemical probe?

A: TC AC 28 is a highly selective inhibitor of bromo and extra terminal (BET) bromodomains. [] This selectivity makes it a valuable tool for researchers studying the role of BET bromodomains in various biological processes, including gene transcription and epigenetic regulation. The availability of a gram-scale synthesis protocol [] enables researchers to access sufficient quantities of this compound for in-depth investigations.

Q2: How does the structure of this compound (TC AC 28) relate to its activity?

A: While the provided research primarily focuses on the synthesis of TC AC 28 [], it highlights that the compound belongs to a larger class of molecules known as 1,4-benzodiazepines. These molecules are considered "privileged scaffolds" due to their diverse biological activities. [] Further research specifically investigating the structure-activity relationship (SAR) of TC AC 28 and its analogues would be necessary to elucidate how specific structural features influence its potency and selectivity as a BET bromodomain inhibitor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

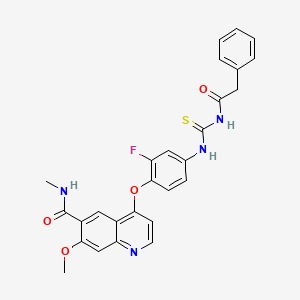

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

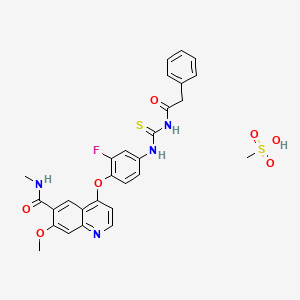

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)

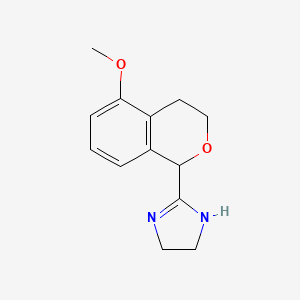

![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)

![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)

![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)